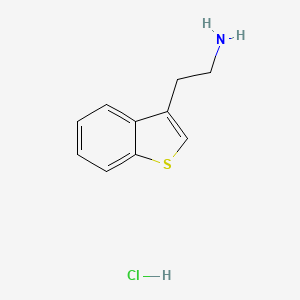
2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride
Cat. No. B1266359
Key on ui cas rn:
19985-71-8
M. Wt: 213.73 g/mol
InChI Key: PVEKDTORMRYTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07772245B2
Procedure details


To a slurry of lithium aluminium hydride (0.6 g, 15.16 mmol) in ether (25 mL) was added, under N2, a slurry of aluminium chloride (2.1 g, 15.1 mmol) in dry ether. After 5 min, a solution of 1-benzothien-3-ylacetonitrile (2.5, 14.4 mmol) in ether (25 mL) was slowly added over 10 min. Upon completion of the addition, the resulting reaction mixture was refluxed for 18 h, cooled and neutralized with 6N NaOH and extracted with ethyl acetate (2×50 mL). The combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to yield a syrup. 2-(1-Benzothien-3-yl)ethanamine hydrochloride was obtained by treating the syrup with a solution of methanolic HCl (1.5 g, 50%); 1H NMR (200 MHz, CDCl3): δ 1.43 (s, 2H), 3.00 (m, 4H), 7.11 (s, 1H), 7.36 (m, 2H), 7.72-7.86 (m, 2H).







Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-:7].[Al+3].[Cl-].[Cl-].[S:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[C:13]([CH2:20][C:21]#[N:22])=[CH:12]1.[OH-].[Na+]>CCOCC>[ClH:7].[S:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[C:13]([CH2:20][CH2:21][NH2:22])=[CH:12]1 |f:0.1.2.3.4.5,6.7.8.9,11.12,14.15|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
14.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
S1C=C(C2=C1C=CC=C2)CC#N
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 18 h
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over anhydrous Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a syrup
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.S1C=C(C2=C1C=CC=C2)CCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
